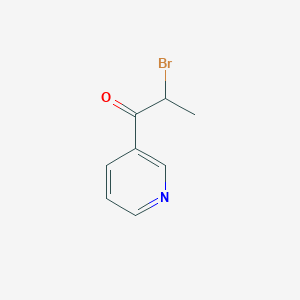

2-Bromo-1-(pyridin-3-yl)propan-1-one

Description

2-Bromo-1-(pyridin-3-yl)propan-1-one is a brominated ketone featuring a pyridine ring at the 1-position and a bromine atom at the 2-position of the propanone backbone. This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals and bioactive molecules. Its structure allows for diverse reactivity, including nucleophilic substitution at the brominated carbon and participation in cross-coupling reactions via the pyridine moiety.

Properties

CAS No. |

79156-08-4 |

|---|---|

Molecular Formula |

C8H8BrNO |

Molecular Weight |

214.06 g/mol |

IUPAC Name |

2-bromo-1-pyridin-3-ylpropan-1-one |

InChI |

InChI=1S/C8H8BrNO/c1-6(9)8(11)7-3-2-4-10-5-7/h2-6H,1H3 |

InChI Key |

ZRLVFZLAKFFDIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CN=CC=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(pyridin-3-yl)propan-1-one typically involves the bromination of 1-(pyridin-3-yl)propan-1-one. One common method is the reaction of 1-(pyridin-3-yl)propan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of bromine as a reagent in a controlled environment ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to 1-(pyridin-3-yl)propan-1-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidation of the compound can lead to the formation of 2-bromo-1-(pyridin-3-yl)propanoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridinyl propanones.

Reduction: Formation of pyridinyl propanols.

Oxidation: Formation of pyridinyl propanoic acids.

Scientific Research Applications

2-Bromo-1-(pyridin-3-yl)propan-1-one is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or receptor binding. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Bromo-1-(pyridin-3-yl)propan-1-one with structurally related brominated ketones, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparative Analysis of Brominated Propan-1-one Derivatives

Key Structural and Functional Differences

Aromatic Ring Modifications :

- Pyridine vs. Indole : Replacement of pyridin-3-yl with indol-3-yl (e.g., 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one) introduces nitrogen-rich heterocycles with enhanced biological activity, such as antitumor and antimicrobial effects .

- Substituent Effects : Methyl or methoxy groups (e.g., in compounds 9b and 8.1) improve solubility and alter electronic properties, influencing reactivity in subsequent synthetic steps .

Physicochemical Properties :

- Melting Points : Pyrrolopyridine derivatives (e.g., 9a) exhibit high melting points (>280°C) due to strong intermolecular interactions, whereas methyl-substituted analogs (9b) melt at lower temperatures (116–117°C) .

- Synthetic Yields : Yields for pyrrolopyridine derivatives range from 80–92%, reflecting efficient bromination and purification protocols using DCM/ethyl acetate chromatography .

Sydnon-imine derivatives (e.g., ) are studied for their planar molecular conformations, which may influence drug delivery or material science applications .

Synthetic Utility: Brominated propanones serve as versatile intermediates. For example, 2-Bromo-1-(4-methoxyphenyl)propan-1-one (8.1) participates in multicomponent reactions for generating bioactive scaffolds .

Biological Activity

2-Bromo-1-(pyridin-3-yl)propan-1-one is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₈H₈BrN and features a bromine atom attached to a propanone structure with a pyridine ring. This configuration is crucial for its biological activity, as the presence of the pyridine moiety is known to influence various biochemical interactions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity : Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown effective inhibition of cell growth in breast cancer cell lines such as MDA-MB-231 and MCF-7, with reported IC₅₀ values indicating significant potency.

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties. However, detailed mechanisms are still under exploration.

- Antimalarial Potential : Initial studies indicate that this compound could serve as a potential antimalarial agent, warranting further investigation into its efficacy against malaria parasites.

The biological activity of this compound can be attributed to its interaction with specific cellular pathways and enzymes:

- Enzyme Inhibition : Similar compounds have been shown to inhibit nucleotide pyrophosphatases (NPPs), which play a role in nucleotide metabolism. This inhibition may lead to significant cellular effects relevant to cancer and metabolic disorders.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | IC₅₀ (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer | Varies | Effective against MDA-MB-231 cells |

| 2-(Pyridin-3-yl)acetohydrazide | Anticancer, anti-inflammatory | 0.069 | Inhibitory effects on NPPs |

| 4-(Pyridin-3-yl)butan-2-one | Potential anticancer | Not specified | Longer carbon chain may alter reactivity |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Properties : A study published in Frontiers in Chemistry evaluated the antiproliferative effects of various pyridine derivatives, including this compound. The compound exhibited significant growth inhibition in breast cancer cell lines, highlighting its potential as an anticancer agent .

- Anti-inflammatory Effects : Research conducted by MDPI explored the anti-inflammatory effects of pyridine derivatives. The findings suggested that compounds similar to this compound could modulate inflammatory pathways, though specific mechanisms require further elucidation .

- Antimalarial Activity : Preliminary evaluations indicated that this compound might possess antimalarial properties. Further studies are necessary to establish its efficacy against malaria parasites and understand its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.